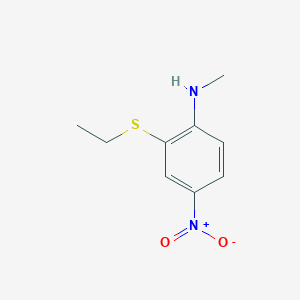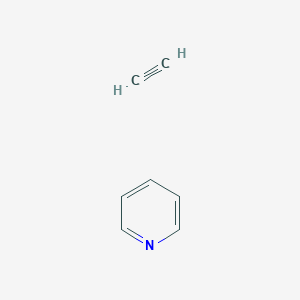![molecular formula C19H10N2O2 B14223136 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-10-7](/img/structure/B14223136.png)
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of aromatic rings and alkyne groups, making it a subject of interest for researchers studying photochemical and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying photochemical properties and electronic behavior.
作用機序
The mechanism by which 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects is primarily related to its photochemical properties. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular structure. This process involves the absorption of photons, leading to electronic excitation and subsequent structural rearrangement . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s unique electronic configuration plays a crucial role.
類似化合物との比較
Similar Compounds
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: This compound is structurally similar but features a different position of the nitro group on the aromatic ring.
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Another compound with a complex structure and interesting photochemical properties.
Uniqueness
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its specific arrangement of functional groups, which imparts unique photochemical and electronic properties. This makes it particularly valuable for research in photochemistry and organic electronics.
特性
CAS番号 |
823227-10-7 |
|---|---|
分子式 |
C19H10N2O2 |
分子量 |
298.3 g/mol |
IUPAC名 |
2-[6-(2-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H10N2O2/c20-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)21(22)23/h1-2,5-8,10,12-14H |
InChIキー |
HGRBIRHJQFIFJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


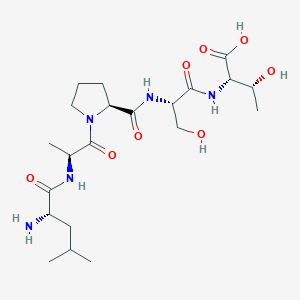
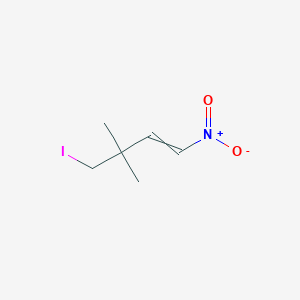
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)

![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
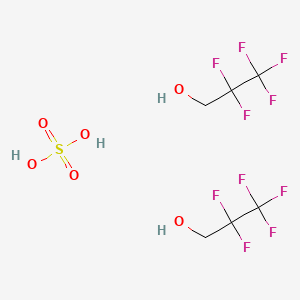
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)


